[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine: is a chemical compound that features a pyridine ring substituted with a 1,2,4-triazole group and an amine group
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole moiety have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
It’s worth noting that triazole derivatives have been found to interact with various biological targets, leading to a wide range of effects . For instance, some triazole derivatives have been found to inhibit tubulin polymerization, leading to apoptosis of cancer cells .
Biochemical Pathways
Given the broad range of activities associated with triazole derivatives, it can be inferred that multiple biochemical pathways could potentially be affected .
Result of Action
Based on the wide range of biological activities associated with triazole derivatives, it can be inferred that the compound could potentially induce a variety of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine typically involves the following steps:
Formation of the Pyridine Ring: : The pyridine ring can be synthesized through the Chichibabin synthesis, which involves the reaction of an aldehyde with ammonia and acetylene.
Introduction of the 1,2,4-Triazole Group: : The 1,2,4-triazole group can be introduced through a cyclization reaction involving hydrazine and a suitable carboxylic acid derivative.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the amine group to a nitro group or other oxidized forms.
Reduction: : Reduction reactions can reduce nitro groups or other oxidized forms back to amines.
Substitution: : Substitution reactions can replace the amine group with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Common reducing agents include hydrogen gas (H2) and sodium borohydride (NaBH4).
Substitution: : Common reagents include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like alkyl halides.
Major Products Formed
Oxidation: : Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction: : Amine derivatives, including secondary and tertiary amines.
Substitution: : Halogenated derivatives, alkylated derivatives, and other substituted forms.
Scientific Research Applications
Chemistry
In chemistry, [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its reactivity and functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has been studied for its potential as an antimicrobial agent. Its ability to interact with microbial cell membranes and disrupt their function makes it a candidate for developing new antibiotics.
Medicine
In the medical field, this compound is being investigated for its potential therapeutic effects. It has shown promise in preclinical studies for treating various diseases, including cancer and inflammatory conditions.
Industry
In industry, this compound is used in the production of agrochemicals, pharmaceuticals, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
2-(1H-1,2,4-triazol-1-yl)acetic acid
4-(1H-1,2,4-triazol-1-yl)butanoic acid
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-one
Uniqueness
Compared to these similar compounds, [2-(1H-1,2,4-triazol-1-yl)pyridin-4-yl]methanamine stands out due to its pyridine ring, which provides additional reactivity and potential for further functionalization. This makes it a more versatile intermediate in synthetic chemistry and a more potent candidate in biological and medical applications.
Properties
IUPAC Name |
[2-(1,2,4-triazol-1-yl)pyridin-4-yl]methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-4-7-1-2-11-8(3-7)13-6-10-5-12-13/h1-3,5-6H,4,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUYAAJSVDJDKHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1CN)N2C=NC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.